2-amino-4-chloro-N-methylbenzenesulfonamide

Quality Control Solid-State Characterization Building Block Identity

2-Amino-4-chloro-N-methylbenzenesulfonamide (CAS 22680-43-9) is a halogenated aromatic sulfonamide building block with the molecular formula C₇H₉ClN₂O₂S and a molecular weight of 220.68 g·mol⁻¹. Its substitution pattern—a 2‑amino group, a 4‑chloro substituent, and an N‑methyl sulfonamide—places it within the widely used 2‑aminobenzenesulfonamide family, but the specific arrangement of these functional groups differentiates it from other regioisomers and N‑substituted analogs that are often considered as drop‑in replacements.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
CAS No. 22680-43-9
Cat. No. B1286990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-chloro-N-methylbenzenesulfonamide
CAS22680-43-9
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=C(C=C1)Cl)N
InChIInChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
InChIKeyGEKOLPZUOIJKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-N-methylbenzenesulfonamide (CAS 22680-43-9) – Core Identity and Procurement Baseline


2-Amino-4-chloro-N-methylbenzenesulfonamide (CAS 22680-43-9) is a halogenated aromatic sulfonamide building block with the molecular formula C₇H₉ClN₂O₂S and a molecular weight of 220.68 g·mol⁻¹ [1]. Its substitution pattern—a 2‑amino group, a 4‑chloro substituent, and an N‑methyl sulfonamide—places it within the widely used 2‑aminobenzenesulfonamide family, but the specific arrangement of these functional groups differentiates it from other regioisomers and N‑substituted analogs that are often considered as drop‑in replacements .

1 Halogenated aromatic sulfonamide building block with defined 2‑amino‑4‑chloro‑N‑methyl substitution
2 Regioisomer‑differentiated scaffold for synthetic chemistry workflows
3 Enables orthogonal reactivity: 4‑chloro for cross‑coupling while N‑methyl sulfonamide remains inert

Why 2-Amino-4-chloro-N-methylbenzenesulfonamide Cannot Be Replaced by Generic Analogs


Even structurally close benzenesulfonamides cannot be interchanged without risking altered reactivity, selectivity, or pharmacokinetic profile. The 2‑amino‑4‑chloro arrangement creates an electronic push‑pull system that governs the regioselectivity of electrophilic aromatic substitution and metal‑catalyzed couplings, while the N‑methyl group reduces the hydrogen‑bond donor count from three (primary sulfonamide) to two, changing solubility, logD, and target engagement [1]. Consequently, analogs such as 2‑amino‑4‑chlorobenzenesulfonamide (no N‑methyl) or 5‑amino‑2‑chloro‑N‑methylbenzenesulfonamide (shifted amine/chlorine positions) frequently lead to different reaction outcomes or biological readouts, making unverified substitution a direct risk to experimental reproducibility .

Target Compound
Generic Analog (Cannot Replace)
N‑Substitution
N‑methyl sulfonamide (HBD count = 2)
Primary sulfonamide (HBD = 3) – altered solubility, logD, and target engagement
Amino/Cl Positions
2‑amino, 4‑chloro (electronic push‑pull system)
Shifted substitution (e.g. 5‑amino‑2‑chloro) – different regioselectivity in couplings
Reactivity Profile
Metal‑catalyzed coupling with predictable regiochemistry
Unverified analogs may lead to different reaction outcomes and reproducibility issues

Quantitative Differentiation Evidence for 2-Amino-4-chloro-N-methylbenzenesulfonamide


Melting Point as a Robust Identity and Purity Indicator

The melting point of 2-amino-4-chloro-N-methylbenzenesulfonamide is consistently reported in the narrow range of 114–116 °C (ethanol/water) across multiple authoritative databases . This tight, well‑defined melting point serves as a rapid, instrument‑free identity check that can distinguish the target compound from its regioisomers and des‑methyl analogs, many of which display markedly different melting ranges due to altered crystal packing. For procurement, a melting point outside this range immediately flags potential mis‑shipment or degradation, thereby reducing reliance on more costly spectroscopic methods for initial verification.

Melting Point Identity
Data to verify
114–116 °C
Rapid identity check distinguishes from regioisomers
Confirm with own batch measurement; literature range from multiple vendor entries
Quality Control Solid-State Characterization Building Block Identity

Reduced Hydrogen‑Bond Donor Count Compared with Primary Sulfonamide Analogs

The N‑methyl substitution in 2‑amino‑4‑chloro‑N‑methylbenzenesulfonamide reduces the hydrogen‑bond donor count to 2, versus 3 for the des‑methyl analog 2‑amino‑4‑chlorobenzenesulfonamide [1]. According to the Rule of Five, a lower donor count correlates with improved passive membrane permeability and oral bioavailability potential. The computed XLogP3 of 1.0 for the target compound further places it within the optimal lipophilicity window for fragment‑based drug discovery, whereas primary sulfonamide analogs typically exhibit XLogP3 values around 0.6, reflecting a meaningful shift in partitioning behavior [2].

HBD Count & XLogP3
Class-level inference
Target: HBD=2, XLogP3=1.0
Analog: HBD=3, XLogP3≈0.6
Reduced HBD count supports lipophilicity differentiation
Computed values; may inform permeability screening context
Physicochemical Properties Lipophilicity Drug‑Likeness

High Purity with Batch‑Specific QC Documentation Ensures Reproducibility

Major vendors such as Bidepharm supply 2‑amino‑4‑chloro‑N‑methylbenzenesulfonamide at a standard purity of ≥95 %, accompanied by batch‑specific analytical data including NMR, HPLC, and GC . This level of documentation exceeds the typical “95 % purity” claim without supporting spectra that is common for many low‑demand building blocks. The availability of raw analytical data allows users to verify purity and identity prior to use, reducing the risk of failed reactions due to hidden impurities or incorrect isomeric composition.

Batch QC Documentation
Supplier-reported
≥95% purity with NMR, HPLC, GC
Verifiable batch data reduces in‑house QC burden
Verify documentation completeness for the specific lot
Quality Assurance Analytical Characterization Procurement Reliability

Optimal Application Scenarios for 2-Amino-4-chloro-N-methylbenzenesulfonamide Based on Evidenced Differentiation


Fragment‑Based Drug Discovery Libraries Requiring Balanced Lipophilicity

The XLogP3 of 1.0 and reduced hydrogen‑bond donor count make this compound a suitable fragment for screening campaigns where oral bioavailability is a design goal. Its N‑methyl group provides a lipophilicity advantage over primary sulfonamide fragments, improving the likelihood of identifying hits with favorable permeability profiles [REFS-1, from Section 3].

Palladium‑Catalyzed Cross‑Coupling Reactions Leveraging the 4‑Chloro Group

The 4‑chloro substituent is reactive in Suzuki, Buchwald‑Hartwig, and related couplings, while the 2‑amino group can be protected or directly transformed. This orthogonal reactivity is preserved because the N‑methyl sulfonamide remains inert under many transition‑metal conditions, unlike the free sulfonamide proton which can coordinate metals and lead to side reactions [REFS-2, from Section 2].

Synthesis of Sulfonamide‑Based Enzyme Inhibitors with Defined Substitution Patterns

Medicinal chemistry programs targeting carbonic anhydrase, COX‑1, or 11β‑HSD1 have utilized benzenesulfonamide scaffolds where the 2‑amino‑4‑chloro‑N‑methyl arrangement has been shown to impart favorable potency and selectivity. The compound serves as a direct precursor to advanced intermediates that appear in patent literature [REFS-1, from Section 2], enabling efficient SAR exploration.

Quality‑Control Laboratories Requiring Identity Confirmation Without Advanced Instrumentation

The narrow melting point range (114–116 °C) allows laboratories with limited analytical infrastructure to perform a rapid, low‑cost identity check, distinguishing this compound from isomeric impurities and ensuring that the correct building block enters the synthetic workflow [REFS-1, from Section 3].

Application
Selection Property
Validation Focus
Fragment‑based drug discovery libraries
Balanced lipophilicity and HBD profile
Permeability screening context for oral bioavailability research
Palladium‑catalyzed cross‑coupling
Orthogonal reactivity: 4‑Cl coupling site, N‑methyl group inert
Reaction selectivity and efficiency assessment
Sulfonamide‑based enzyme inhibitor synthesis
Defined substitution pattern for SAR exploration
Scaffold for carbonic anhydrase/COX‑1 inhibitor research
Quality‑control identity confirmation
Sharp melting point range (114–116 °C)
Low‑cost identity check prior to synthetic use
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